Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

Description

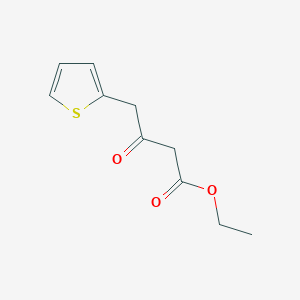

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-4-thiophen-2-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMQNIQQBWPFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and tautomerism of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

Introduction

This compound is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a thiophene heterocycle—a privileged scaffold in numerous pharmacologically active compounds—and a reactive 1,3-dicarbonyl moiety.[1] This unique combination makes it a versatile building block for the synthesis of more complex molecular architectures.

However, to effectively harness its synthetic potential, a deep understanding of its fundamental chemical nature is paramount. Like other β-keto esters, this compound does not exist as a single, static structure in solution. Instead, it is present as a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, profoundly influences the compound's physical properties, spectroscopic signature, and chemical reactivity.[2][3]

This technical guide provides a comprehensive analysis of the chemical structure of this compound, with a core focus on the principles governing its tautomeric equilibrium, the factors that influence it, and the spectroscopic methods used for its characterization and quantification.

Molecular Structure and Physicochemical Properties

The primary structure of this compound in its keto form consists of a four-carbon butanoate chain with a ketone at the C3 position and a thiophen-2-yl group attached at the C4 position. The molecule's key functional groups are the ethyl ester, the ketone, and the aromatic thiophene ring.

The structure combines the electrophilic centers at the two carbonyl carbons with the nucleophilic potential at the α-carbon (C2), a characteristic feature of β-dicarbonyl compounds.

Caption: Chemical structure of this compound (Keto Form).

The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a C=C double bond).[5] While the keto form is generally more stable for simple carbonyl compounds, the equilibrium for β-keto esters can significantly favor the enol tautomer.[6][7] This shift is due to specific stabilizing interactions within the enol structure.

Structural Basis for Enol Stability

The enhanced stability of the enol form of this compound arises from two primary electronic effects:

-

Conjugation: The newly formed carbon-carbon double bond (C=C) in the enol tautomer is in conjugation with the carbonyl group (C=O) of the ester. This creates an extended π-electron system that delocalizes electron density, resulting in a lower overall energy state for the molecule.[6][7]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the carbonyl oxygen of the ester. This interaction creates a highly stable, quasi-aromatic six-membered ring, which is a major driving force for enolization.[2][7]

Caption: The equilibrium between the keto and enol tautomers.

Factors Influencing the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers is not fixed and is highly sensitive to environmental conditions. For researchers, understanding and controlling these factors is critical for achieving desired reactivity and consistent analytical results.

-

Solvent Polarity: This is arguably the most significant factor.[2]

-

Non-polar solvents (e.g., hexane, CCl₄, CDCl₃) cannot form strong hydrogen bonds with the solute. This environment preserves the intramolecular hydrogen bond of the enol, thus stabilizing it and shifting the equilibrium in its favor.[2][7]

-

Polar, hydrogen-bond-accepting solvents (e.g., DMSO, D₂O) can disrupt the internal hydrogen bond by forming their own intermolecular hydrogen bonds with both the keto and enol forms. This preferentially solvates and stabilizes the more polar keto tautomer, shifting the equilibrium away from the enol.[2]

-

-

Temperature: The tautomeric equilibrium is temperature-dependent. Analyzing the equilibrium constant at various temperatures can provide thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of tautomerization.[2]

-

Acid/Base Catalysis: The interconversion between tautomers is catalyzed by both acid and base.[7][8] While a catalyst does not change the position of the equilibrium, it significantly increases the rate at which the equilibrium is established.

Spectroscopic Characterization of Tautomers

The slow interconversion rate between the keto and enol forms on the NMR timescale allows for the simultaneous observation and quantification of both species in solution.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most definitive and widely used technique for determining the keto-enol ratio.[2] Each tautomer exhibits a unique set of signals.

-

Keto Form:

-

α-Methylene Protons (-CH₂-): A sharp singlet at approximately 3.5-4.0 ppm, representing the two protons on the carbon between the two carbonyl groups.

-

Thiophene-adjacent Methylene Protons (-CH₂-Th): A singlet around 4.0-4.5 ppm.

-

-

Enol Form:

-

Vinylic Proton (=CH-): A singlet appearing at approximately 5.0-6.0 ppm.

-

Enolic Hydroxyl Proton (-OH): A broad, downfield singlet, often found between 12.0-13.0 ppm, characteristic of a strongly hydrogen-bonded proton.

-

The ratio of the tautomers can be calculated directly by comparing the integration of the α-methylene proton signal (keto) with that of the vinylic proton signal (enol).

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the functional groups present in each tautomer.

-

Keto Form: Exhibits two distinct carbonyl (C=O) stretching absorptions:

-

Ketone C=O stretch: ~1715-1725 cm⁻¹

-

Ester C=O stretch: ~1735-1750 cm⁻¹[9]

-

-

Enol Form: The spectrum is markedly different due to conjugation and hydrogen bonding:

-

Conjugated Ester C=O stretch: Shifted to a lower wavenumber, ~1650-1670 cm⁻¹

-

C=C stretch: ~1600-1620 cm⁻¹

-

Broad O-H stretch: A very broad band from ~2500-3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond.

-

Summary of Spectroscopic Data

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |

| ¹H NMR (Chemical Shift, δ) | α-CH₂: ~3.5-4.0 ppm (singlet) | =CH: ~5.0-6.0 ppm (singlet)Enol OH: ~12.0-13.0 ppm (broad singlet) |

| ¹³C NMR (Chemical Shift, δ) | Ketone C=O: ~200 ppmEster C=O: ~168 ppmα-CH₂: ~50 ppm | Ester C=O: ~172 ppmC-OH: ~175 ppm=CH: ~90-100 ppm |

| IR Spectroscopy (Wavenumber, cm⁻¹) | Ketone C=O: ~1720 cm⁻¹Ester C=O: ~1740 cm⁻¹ | Conjugated Ester C=O: ~1660 cm⁻¹C=C: ~1610 cm⁻¹Broad O-H: ~2500-3200 cm⁻¹ |

Experimental Protocol: Determination of Tautomeric Equilibrium via ¹H NMR

This protocol provides a standardized method for quantifying the keto-enol ratio of this compound.

Objective: To determine the percentage of keto and enol tautomers in a deuterated chloroform (CDCl₃) solution at room temperature.

Materials:

-

This compound

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS

-

NMR Tube (5 mm)

-

Volumetric Pipettes and Flasks

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound.

-

Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons for accurate integration.

-

-

Data Processing:

-

Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transform, phase correction, and baseline correction to the spectrum.

-

Calibrate the spectrum by setting the Tetramethylsilane (TMS) peak to 0.00 ppm.

-

-

Integration and Calculation:

-

Integrate the characteristic signals for both tautomers:

-

Keto Signal (I_keto): Integrate the singlet corresponding to the α-methylene protons (-CH₂-) at ~3.5-4.0 ppm. Since this signal represents 2 protons, the normalized integral is I_keto / 2.

-

Enol Signal (I_enol): Integrate the singlet corresponding to the vinylic proton (=CH-) at ~5.0-6.0 ppm. This signal represents 1 proton.

-

-

Calculate the percentage of each tautomer using the following formulas:

-

% Enol = [I_enol / ((I_keto / 2) + I_enol)] * 100

-

% Keto = [ (I_keto / 2) / ((I_keto / 2) + I_enol)] * 100

-

-

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermodynamic stability of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate vs furan analogs

Thermodynamic Stability & Molecular Architecture: Thiophene vs. Furan -Keto Esters

Executive Summary

In the design of heterocyclic building blocks for drug development, the choice between thiophene and furan scaffolds is often dictated by a trade-off between bioisosteric utility and thermodynamic stability. This guide provides a rigorous analysis of This compound (Target) versus its furan analog.

While both molecules serve as versatile C4 synthons, the thiophene derivative exhibits superior thermodynamic stability due to higher aromatic resonance energy (29 kcal/mol vs. 16 kcal/mol for furan). The furan analog is significantly more susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation. This document outlines the mechanistic underpinnings of these differences, practical synthesis protocols via the Meldrum’s acid route, and stability-indicating analytical methods.

Molecular Architecture & Electronic Properties

The core structural difference lies in the heteroatom (Sulfur vs. Oxygen) within the aromatic ring at the

1.1 Aromaticity and Resonance Energy

Thermodynamic stability in these systems is governed by the aromatic character of the heteroaryl ring. Thiophene is "more aromatic" than furan because the sulfur atom (3rd period) is less electronegative (2.58) than oxygen (3.44), allowing for more effective delocalization of the lone pair into the

| Property | Thiophene Analog | Furan Analog | Impact on Stability |

| Heteroatom | Sulfur (S) | Oxygen (O) | S is less electronegative; better orbital overlap. |

| Resonance Energy | ~29 kcal/mol | ~16 kcal/mol | Thiophene ring is thermodynamically robust. |

| Dipole Moment | ~0.52 D | ~0.71 D | Furan is more polar, influencing solvent interactions. |

| Acid Sensitivity | Low (Stable to dilute acid) | High (Prone to ring opening) | Critical factor for storage and scale-up. |

1.2 Keto-Enol Tautomerism

Both analogs exist in a dynamic equilibrium between the keto and enol forms.[1][2][3] In

-

Dominant Species: Keto form (in polar solvents) /

-Enol (in non-polar solvents). -

Thiophene Effect: The thiophene ring acts as a weak electron donor via resonance but an inductor via the

-framework. It does not significantly disrupt the

Thermodynamic Stability Analysis

The stability differential is best understood through the lens of degradation pathways. The furan ring acts as a "masked" 1,4-dicarbonyl system that is easily unveiled under acidic conditions, leading to rapid decomposition.

2.1 The Furan Liability: Acid-Catalyzed Ring Opening

Furan analogs possess a high-energy ground state relative to their hydrolysis products. In the presence of Brønsted acids (even trace amounts from silica gel or unneutralized reaction mixtures), the furan ring undergoes protonation, leading to ring opening.

Mechanism:

-

Protonation at the C

or C -

Nucleophilic attack by water.

-

Ring cleavage to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal derivatives), which then polymerize.

Thiophene Advantage: The higher resonance energy of thiophene raises the activation energy for protonation, rendering it stable to standard acidic workups and storage conditions.

2.2 Visualization: Stability & Degradation Pathways

Figure 1: Comparative stability pathways. The furan analog is prone to irreversible ring opening under acidic conditions, whereas the thiophene analog remains kinetically stable.

Experimental Protocols

3.1 Synthesis via Meldrum’s Acid (Recommended)

The most reliable method for synthesizing high-purity

Reagents:

-

Thiophene-2-acetic acid (or Furan-2-acetic acid)

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[6][7][8][9]

-

EDC·HCl / DMAP (Coupling agents)

-

Ethanol (Nucleophile for ring opening)

Protocol:

-

Acylation: Dissolve Thiophene-2-acetic acid (1.0 eq) in DCM (0.5 M). Add Meldrum’s acid (1.0 eq) and DMAP (1.1 eq). Cool to 0°C. Add EDC·HCl (1.1 eq) portion-wise. Stir at RT for 3–12 hours.

-

Checkpoint: Monitor by TLC. The intermediate is an acyl-Meldrum's acid adduct.

-

-

Workup (Crucial for Furan): Wash with dilute HCl (0.1 N) to remove DMAP/EDC urea.

-

Note: For the Furan analog, minimize contact time with HCl and keep temperature <5°C to prevent ring opening. For Thiophene, standard washing is safe.

-

-

Alcoholysis: Dissolve the crude acyl-Meldrum's intermediate in anhydrous Ethanol. Reflux for 2–4 hours.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

3.2 Stability-Indicating Analytical Method (NMR)

To assess the thermodynamic ratio of keto/enol forms and check for degradation.

Instrument: 400 MHz 1H NMR. Solvent: CDCl3 (Non-polar, favors Enol) vs. DMSO-d6 (Polar, favors Keto).

Key Signals (Thiophene Analog):

-

Keto Form:

-

~3.6 ppm (s, 2H): Methylene between ketone and ester (

-

~4.0 ppm (s, 2H): Methylene between thiophene and ketone (

-

~3.6 ppm (s, 2H): Methylene between ketone and ester (

-

Enol Form (Stabilized):

- ~12.0 ppm (s, 1H): Enolic -OH (Exchangeable).

-

~5.0–5.5 ppm (s, 1H): Vinylic proton (

Calculation of

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the structural dynamics of the target molecule.

Figure 2: Tautomeric landscape. The

References

-

BenchChem. Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. (2025).[7][10]

-

Imperial College London. Heteroaromatic Chemistry: Pyrroles, Furans & Thiophenes – Properties, Syntheses & Reactivity.

-

Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (2012).

-

Catalysis Science & Technology. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. (2016).[11]

-

ChemicalBook. Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Meldrum's Acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 8. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl 3-oxo-4-(thiophen-2-yl)butanoate: Nomenclature, Properties, and Synthetic Significance

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, precision in molecular architecture and nomenclature is paramount. Ethyl 3-oxo-4-(thiophen-2-yl)butanoate (CAS No. 86728-40-7) represents a class of β-keto esters that, while not broadly commercialized, holds significant potential as a versatile intermediate for the synthesis of complex heterocyclic systems.[1] This technical guide provides an in-depth analysis of its formal IUPAC naming convention, discusses its common synonyms, and presents its key physicochemical properties. Furthermore, we offer a field-proven perspective on its synthetic utility and propose a robust, hypothetical protocol for its preparation, grounding our discussion in the established reactivity of related scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this valuable chemical building block.

Definitive Molecular Identification

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is definitively identified by the Chemical Abstracts Service (CAS) number 86728-40-7.[2][3] Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 86728-40-7 | [2] |

| Molecular Formula | C₁₀H₁₂O₃S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Canonical SMILES | O=C(OCC)CC(CC1=CC=CS1)=O | [2] |

Deconstruction of the IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unique structure. The name "this compound" can be deconstructed to reveal the precise architecture of the molecule.

The process begins by identifying the principal functional group, which dictates the suffix of the name. In this molecule, the ester group takes precedence over the ketone.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Glassware Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via an addition funnel. The reaction is exothermic and should be controlled with a water bath if necessary.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath.

-

Dissolve ethyl 4-chloro-3-oxobutanoate (1.1 eq) in anhydrous THF.

-

Add the solution of the chloro-ketoester dropwise to the stirred Grignard solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Reaction Quench and Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

-

Significance and Applications in Drug Development

The true value of a molecule like this compound lies in its potential as a synthetic scaffold. The thiophene ring is a well-established bioisostere of a phenyl ring, often used by medicinal chemists to modulate metabolic stability, solubility, and target engagement. The β-keto ester functionality is exceptionally versatile, serving as a precursor to a vast array of more complex heterocyclic systems. [1][4]

Caption: Potential of the core molecule as a precursor to diverse heterocyclic systems.

Derivatives of related β-keto esters have demonstrated a wide range of biological activities, including antimicrobial, anthelmintic, and cytotoxic potentials. [5][6]The inherent reactivity of the dicarbonyl system allows for condensation reactions with hydrazines, ureas, and other dinucleophiles to construct pyrazoles, pyrimidines, and other medicinally relevant heterocycles. This positions this compound as a highly valuable, yet under-explored, starting material for discovery chemistry programs.

References

-

PubChem. Ethyl 4-oxo-4-(thiophen-2-yl)butanoate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]

-

Organic Syntheses. Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Available from: [Link]

-

PubChem. Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 3-oxo-4-phenylsulfanyl-butanoate. National Center for Biotechnology Information. Available from: [Link]

-

Raposo, M. Manuela M. Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Available from: [Link]

-

Matrix Fine Chemicals. ETHYL 3-OXOBUTANOATE | CAS 141-97-9. Available from: [Link]

-

PubChem. Ethyl 3-oxo-2-(phenylhydrazono)butanoate. National Center for Biotechnology Information. Available from: [Link]

-

Sadiq, M. F. et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry. Available from: [Link]

-

PubChem. Ethyl 3-oxo-2-(3-oxocyclohexyl)butanoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]

-

FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). Available from: [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]

-

PubMed. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Available from: [Link]

Sources

- 1. Buy Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 13669-10-8 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 86728-40-7|this compound|BLD Pharm [bldpharm.com]

- 4. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]

- 5. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate in the Synthesis of Thienopyridine-Based Pharmaceutical Intermediates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the thienopyridine core is of paramount importance, forming the structural basis for several blockbuster antiplatelet agents. This guide provides a comprehensive overview of the strategic application of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate , a versatile β-keto ester, as a key precursor in the synthesis of crucial thienopyridine intermediates. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its transformation, and present a logical workflow from this precursor to the core structure of widely used antithrombotic drugs.

Introduction: The Significance of the Thienopyridine Scaffold

The thienopyridine class of drugs, which includes notable members such as Ticlopidine, Clopidogrel, and Prasugrel, represents a major therapeutic advance in the prevention of atherothrombotic events.[1][2] These drugs function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation. The central pharmacophore of these drugs is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system. The synthesis of this bicyclic heterocycle is a key challenge in the manufacturing of these life-saving medications. This compound emerges as a strategic starting material due to the inherent reactivity of its β-keto ester functionality, which allows for the facile introduction of the necessary nitrogen atom and subsequent cyclization to form the desired piperidine ring fused to the thiophene core.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃S | [3][4] |

| Molecular Weight | 212.27 g/mol | [3][4] |

| Appearance | Pale yellow oil | |

| CAS Number | 86728-40-7 | [3][4] |

| Purity | ≥98% | [3][4] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

Synthetic Strategy: From β-Keto Ester to the Thienopyridine Core

The overall synthetic strategy hinges on the transformation of the β-keto ester group of this compound into an amino group, followed by an intramolecular cyclization to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. This can be conceptualized in the following workflow:

Caption: Synthetic workflow from the precursor to APIs.

Step 1: Reductive Amination to 2-(Thiophen-2-yl)ethan-1-amine

The initial and critical step is the conversion of the ketone functionality of the β-keto ester into an amine. This is efficiently achieved through reductive amination. The ketone is first reacted with ammonia or an ammonia source to form an intermediate enamine or imine, which is then reduced in situ to the desired primary amine, 2-(thiophen-2-yl)ethan-1-amine. This transformation is pivotal as it introduces the nitrogen atom required for the subsequent cyclization. While direct reductive amination of β-ketoesters can be challenging due to the reactivity of the ester group, a common industrial approach involves the synthesis of 2-thienylethylamine through alternative routes, often starting from thiophene itself.[5][6] However, for the purpose of this guide, we will outline a protocol based on the principles of reductive amination, a versatile and widely used transformation in medicinal chemistry.

Protocol: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine

-

Materials:

-

This compound

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a concentrated NaOH solution to pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(thiophen-2-yl)ethan-1-amine.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Cyclization to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler Reaction

With the key intermediate, 2-(thiophen-2-yl)ethan-1-amine, in hand, the construction of the thienopyridine core can be achieved through a Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline or related heterocyclic systems. In our case, the thiophene ring acts as the aromatic component. Formaldehyde is a common reaction partner for this transformation.

Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

-

Materials:

-

2-(Thiophen-2-yl)ethan-1-amine

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid

-

N,N-Dimethylformamide (DMF)

-

Dichloroethane

-

-

Procedure:

-

To a solution of 2-(thiophen-2-yl)ethan-1-amine (1 equivalent) in dichloroethane, add aqueous formaldehyde (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. Water can be removed azeotropically using a Dean-Stark apparatus.

-

After cooling to room temperature, add a solution of hydrochloric acid in DMF.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours.

-

Cool the reaction mixture to induce crystallization of the hydrochloride salt.

-

Filter the precipitate, wash with cold dichloroethane, and dry under vacuum to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

-

Application in the Synthesis of Pharmaceutical APIs

The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is the pivotal intermediate for the synthesis of several antiplatelet drugs. The final step typically involves the N-alkylation of the secondary amine in the piperidine ring with a suitable electrophile.

Caption: N-alkylation of the core intermediate.

Synthesis of Clopidogrel

Clopidogrel is synthesized by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl (2S)-2-(2-chlorophenyl)-2-bromoacetate in the presence of a base.[9]

Synthesis of Prasugrel

Prasugrel synthesis involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by further functional group manipulations.[10]

Alternative Synthetic Approaches: The Gewald and Hantzsch Reactions

While the Pictet-Spengler approach is a robust method, it is worth noting other powerful reactions for constructing thiophene and pyridine rings where β-keto esters like this compound can serve as valuable starting materials.

-

Gewald Aminothiophene Synthesis: This multicomponent reaction allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11] While not directly forming the thienopyridine system, the resulting functionalized thiophenes can be further elaborated to construct the fused piperidine ring.

-

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form a dihydropyridine, which can be subsequently oxidized to a pyridine. While the classical Hantzsch synthesis builds a pyridine ring, modifications could potentially be employed to construct the piperidine ring of the thienopyridine system.

Conclusion

This compound stands out as a highly valuable and strategic precursor for the synthesis of thienopyridine-based pharmaceutical intermediates. Its inherent chemical functionalities provide a direct and efficient entry point to the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, which is central to the blockbuster antiplatelet drugs Clopidogrel and Prasugrel. The synthetic pathways detailed in this guide, primarily leveraging a reductive amination followed by a Pictet-Spengler cyclization, offer a robust and scalable approach for researchers and professionals in the pharmaceutical industry. A thorough understanding of the reactivity and handling of this precursor, coupled with the application of established synthetic protocols, will undoubtedly facilitate the development and manufacturing of these critical medicines.

References

- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Bourne, G. T., et al. (2008). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.

- CN104341433A. (2015).

- EPO Patent EP2155756B1. (2012).

- Ou, W., et al. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride (I). Journal of Chemical Research, 37(6), 370-372.

- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7935-7939.

- WIPO Patent WO2011029456A1. (2011).

- IGI Global. (n.d.). Thienopyridine Analogues.

- ChemicalBook. (n.d.). Clopidogrel Impurity C synthesis.

- Manasa Life Sciences. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.

- IGI Global. (n.d.).

- CN102432626A. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.

- St. Laurent, D. R., & Larsen, R. D. (2016).

- Organic Chemistry Portal. (n.d.).

- Royal Society of Chemistry. (2021).

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- Raj, A. (n.d.). Synthetic studies of β-ketoesters.

- Arkivoc. (n.d.). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding.

- ResearchGate. (n.d.). The Chemistry of Thienopyridines.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)

- PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- Eureka. (2013). Method for synthesizing 2-thiophene ethylamine.

- BenchChem. (n.d.).

- WIPO Patentscope. (2012).

- Spaggiari, A., & Vaccari, D. (2013). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Organic Chemistry, 17(10), 1035-1056.

- ResearchGate. (n.d.). ChemInform Abstract: Pictet—Spengler Synthesis of Some Thiophene[c]Fused β-Carbolines.

- MilliporeSigma. (n.d.). Ethyl 3-oxo-3-(thiophen-3-yl)

- Google Patents. (n.d.). Method for synthesizing 2-thiophene ethylamine.

- ChemSynthesis. (n.d.). ethyl 4-(1,3-dithian-2-yl)

- SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts.

- Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.).

- ChemicalBook. (n.d.).

- Enamine. (n.d.). Ethyl 2-oxo-4-(trimethylsilyl)

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022).

- Google Patents. (n.d.). Preparation of 2-(2-thienyl)

- ChemScene. (n.d.). 86728-40-7 | Ethyl 3-oxo-4-(thiophen-2-yl)

Sources

- 1. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | Manasa Life Sciences [manasalifesciences.com]

- 2. allstudyjournal.com [allstudyjournal.com]

- 3. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

Application Note: Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

Executive Summary

This application note details the robust synthesis of 3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one and its

The thiophene-pyrazole hybrid scaffold is a "privileged structure" in drug discovery, exhibiting potent activity as kinase inhibitors (EGFR, CDK2), anti-inflammatory agents (COX-2 inhibitors), and antimicrobial compounds. This protocol addresses the specific challenges of handling thiophene-containing

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Chemical Basis

The transformation follows the classical Knorr Pyrazole Synthesis .[1] The reaction proceeds through a condensation-cyclization sequence between a 1,3-dicarbonyl equivalent (the

Key Mechanistic Features:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl (C3) rather than the ester carbonyl (C1).

-

Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to close the ring.

-

Tautomerism: The resulting 5-pyrazolone exists in equilibrium with its enol form (5-hydroxypyrazole), a critical consideration for NMR characterization.

Regioselectivity Considerations

When using substituted hydrazines (e.g., phenylhydrazine), regioselectivity is governed by steric and electronic factors.

-

Kinetic Control: The unsubstituted

group is less sterically hindered and typically attacks the ketone first. -

Result: The substituent (R) on the hydrazine usually ends up at the

position, while the substituent adjacent to the ketone (the thiophene-methyl group) ends up at the

Mechanistic Pathway Diagram

Figure 1: Step-wise mechanism of the Knorr synthesis favoring the 3-substituted-5-pyrazolone isomer.

Experimental Protocols

Materials & Reagents[7][9]

-

Substrate: this compound (Purity >97%).

-

Reagents: Hydrazine hydrate (80% or 98%), Phenylhydrazine, or Methylhydrazine.

-

Solvent: Absolute Ethanol (EtOH).[2]

-

Monitoring: TLC Silica gel 60 F254 plates; Mobile phase: EtOAc/Hexane (1:1).

Protocol A: Synthesis of Unsubstituted Pyrazolone

Target: 3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 equiv, 5 mmol) in Absolute Ethanol (20 mL).

-

Addition: Add Hydrazine Hydrate (1.2 equiv, 6 mmol) dropwise at room temperature.

-

Note: A slight exotherm may occur.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid .

-

Reaction: Heat the mixture to reflux (

) with magnetic stirring for 3–5 hours. -

Validation (TLC): Check TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Option 1 (Precipitation): If solid forms, filter and wash with cold ethanol.

-

Option 2 (Concentration): If no solid forms, evaporate solvent under reduced pressure. Triturate the residue with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis of N-Substituted Pyrazoles

Target: 1-Phenyl-3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one

-

Preparation: Dissolve This compound (5 mmol) in Ethanol (25 mL).

-

Addition: Add Phenylhydrazine (1.1 equiv, 5.5 mmol).

-

Reaction: Reflux for 4–6 hours.

-

Critical Control Point:

-substituted hydrazines are less nucleophilic; reaction times may be longer.

-

-

Isolation: Pour the reaction mixture into crushed ice (50 g) containing HCl (1 mL) to neutralize excess hydrazine and accelerate precipitation.

-

Filtration: Collect the solid by vacuum filtration.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of thiophene-pyrazole hybrids.

Data Analysis & Validation

Expected Analytical Data

To validate the structure, look for the disappearance of the ethyl ester signals and the retention of the thiophene moiety.

| Feature | Starting Material (Est. Shift) | Product (Est. Shift) | Diagnostic Change |

| Ethyl Group | Absent | Loss of OEt confirms cyclization. | |

| Thiophene | Pattern retained; slight shift due to ring change. | ||

| Methylene | Connects Thiophene to Pyrazole C3. | ||

| Pyrazole C4 | Highly dependent on tautomer/solvent (DMSO vs | ||

| NH / OH | N/A | Broad singlet confirms Pyrazolone/OH. |

Self-Validating Quality Checks

-

IR Spectroscopy: Disappearance of the ester carbonyl stretch (

) and appearance of the amide/hydrazide-like carbonyl ( -

Solubility Test: The starting ester is soluble in non-polar solvents (Hexane/Ether); the pyrazolone product is significantly more polar and often precipitates from cold ethanol.

Applications in Drug Development

The 3-(thiophen-2-ylmethyl)-pyrazole scaffold is a versatile pharmacophore. Researchers can derivatize this core to access:

-

Kinase Inhibitors: Condensation of the C4 position with aldehydes (Knoevenagel condensation) yields benzylidene derivatives active against CDK2 and EGFR [1].

-

Anti-inflammatories: The pyrazole core mimics the pharmacophore of Celecoxib, with the thiophene providing bioisosteric replacement for phenyl rings, potentially altering metabolic stability and lipophilicity [2].

-

Antimicrobials:

-substituted derivatives have shown efficacy against S. aureus and C. albicans [3].[5]

References

-

RSC Publishing. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.[5]Link

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.Link

-

Taylor & Francis. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation.Link

-

ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[6] (Provides comparative NMR data for thiophene-hydrazide derivatives). Link

Sources

Application Notes & Protocols: Catalytic Methods for the Enantioselective Reduction of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

Introduction: The Significance of Chiral β-Hydroxy Esters

The enantioselective reduction of β-keto esters is a foundational transformation in modern organic synthesis, yielding chiral β-hydroxy esters that are indispensable building blocks for a multitude of pharmaceuticals and biologically active compounds. The target molecule of this guide, ethyl 3-hydroxy-4-(thiophen-2-yl)butanoate, is a valuable chiral intermediate. Its structural motifs are found in various pharmacophores, and its stereochemically defined hydroxyl and ester functionalities allow for diverse subsequent chemical modifications.

Achieving high enantiopurity in the reduction of its prochiral precursor, ethyl 3-oxo-4-(thiophen-2-yl)butanoate, is paramount. This guide provides an in-depth analysis and detailed protocols for three state-of-the-art catalytic methods to accomplish this transformation: Ruthenium-Catalyzed Asymmetric Hydrogenation, Corey-Itsuno (CBS) Reduction, and Biocatalytic Reduction using Ketoreductases (KREDs). Each method offers distinct advantages, and the selection is often guided by factors such as scale, available equipment, cost, and desired environmental footprint.

Chemocatalysis: Ruthenium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation catalyzed by ruthenium complexes is one of the most powerful and industrially relevant methods for producing enantiomerically pure alcohols.[1] Pioneered by Noyori, these systems demonstrate broad substrate scope, high efficiency, and exceptional enantioselectivity.[2]

Expertise & Rationale: The Principle of Ru-Catalyzed Reduction

The efficacy of these catalysts stems from the coordination of a chiral diphosphine ligand, such as BINAP, to a ruthenium center.[2][3] For β-keto esters, the reaction mechanism is believed to involve the formation of a six-membered chelate between the substrate's ketone and ester carbonyl groups and the Lewis acidic ruthenium center. This rigid chelate structure orients the substrate in a predictable manner relative to the chiral environment of the catalyst. Hydride transfer from the ruthenium complex to the coordinated ketone carbonyl then occurs preferentially on one of the two enantiotopic faces, leading to the formation of one enantiomer of the alcohol in high excess.[2] Second-generation catalysts developed by Noyori's group, which incorporate both a chiral diphosphine and a chiral diamine, can operate through a "bifunctional" mechanism without direct coordination of the substrate to the metal, expanding the reaction's scope even further.[2]

Data Summary: Performance of Ru-Catalysts in β-Keto Ester Reduction

While specific data for this compound is not always published, the performance on analogous aryl and heteroaryl β-keto esters provides a reliable benchmark for establishing effective reaction conditions.

| Catalyst System | Substrate Example | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Ru-BINAP | Ethyl benzoylacetate | 1000:1 | 50 | 50 | 12 | >98 | 99 (R) | [3][4] |

| Ru-MeOBIPHEP | Methyl acetoacetate | 2000:1 | 80 | 25 | 16 | 100 | 99 (S) | [4] |

| Ru-SunPhos | Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | 1000:1 | 50 | 60 | 24 | >95 | 98.6 (S) | [5][6] |

| Ru-PhanePhos | Aromatic Ketones | 1000:1 | 10 | 80 | 4 | >99 | >99 | [2] |

Experimental Protocol: Asymmetric Hydrogenation with Ru(II)/BINAP Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of this compound.

Materials:

-

[RuCl₂( (R)-BINAP )]₂·NEt₃ or a similar pre-catalyst

-

This compound

-

Anhydrous, degassed methanol

-

High-pressure autoclave with a stirrer and temperature/pressure controls

-

High-purity hydrogen gas

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof. Place a magnetic stir bar inside.

-

Charging the Reactor: Under a stream of argon, add the ruthenium pre-catalyst (e.g., 0.01 mol%). Add the substrate, this compound (1.0 eq).

-

Solvent Addition: Add anhydrous, degassed methanol via cannula to achieve a substrate concentration of 0.1-0.5 M.

-

Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with low-pressure hydrogen gas to remove all air, followed by purging with high-pressure hydrogen.

-

Reaction: Pressurize the reactor to the target pressure (e.g., 50 atm H₂) and begin stirring. Heat the reaction to the desired temperature (e.g., 50-80°C).

-

Monitoring: Monitor the reaction progress by checking hydrogen uptake and/or analyzing aliquots (after safely depressurizing and purging) by GC or TLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with argon. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC.

Diagram: Catalytic Cycle of Ru-BINAP Hydrogenation

Caption: Catalytic cycle for Ru-BINAP hydrogenation of β-keto esters.

Chemocatalysis: Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to chiral alcohols.[7][8] It utilizes a chiral oxazaborolidine as a catalyst and a stoichiometric borane source, typically borane-tetrahydrofuran complex (BH₃·THF).[9]

Expertise & Rationale: The CBS Reduction Mechanism

The remarkable selectivity of the CBS reduction arises from a well-defined catalytic cycle.[10] First, the borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][11] This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[7] The ketone substrate then coordinates to this now more Lewis-acidic boron, positioning itself to minimize steric interactions, typically with its larger substituent oriented away from the catalyst's chiral framework. This leads to a highly organized, six-membered chair-like transition state where the activated hydride is delivered intramolecularly to one specific face of the carbonyl group.[7][11] After hydride transfer, the resulting alkoxyborane is released, and subsequent workup liberates the chiral alcohol and regenerates the catalyst.[7]

Data Summary: Performance of CBS Reduction on Ketones

The CBS reduction is particularly effective for aryl alkyl ketones, making it an excellent candidate for the thiophene-containing substrate.

| Catalyst | Substrate Example | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Me-CBS | Acetophenone | 5 | 25 | <1 | >95 | 97 (R) |[9][10] | | (S)-Bu-CBS | Propiophenone | 10 | 25 | 1 | >95 | 98 (R) |[7] | | (R)-Me-CBS | 1-Tetralone | 5 | -20 | 2 | 90 | 94 (R) |[9] |

Experimental Protocol: CBS Reduction

This protocol requires strictly anhydrous conditions for optimal results.[11]

Materials:

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet, add the CBS catalyst solution (0.05–0.10 eq) under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Borane Addition: Slowly add the BH₃·THF solution (0.6 eq) dropwise via syringe, maintaining the internal temperature below 5°C. Stir the mixture for 10-15 minutes at 0°C.

-

Substrate Addition: Dissolve the this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction at 0°C or allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases. This step is highly exothermic and must be performed with extreme caution.

-

Work-up: Add 1N HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Diagram: The Corey-Itsuno (CBS) Reduction Mechanism

Caption: Mechanism of the enantioselective CBS reduction of a ketone.

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules.[1] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones and aldehydes with exquisite stereocontrol, frequently delivering products with >99% ee.[12][13]

Expertise & Rationale: The Power of Enzymatic Precision

KREDs belong to the oxidoreductase family and utilize a hydride from a nicotinamide cofactor, either NADPH or NADH, for the reduction. The enzyme's three-dimensional active site acts as a chiral pocket, binding the substrate in a highly specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the prochiral ketone, resulting in the formation of a single enantiomer of the alcohol product.

A key practical consideration is the cost of the cofactor. As it is consumed stoichiometrically, a cofactor regeneration system is essential for a cost-effective process. A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol (e.g., isopropanol) is added in large excess. The KRED itself or a second dehydrogenase enzyme oxidizes the isopropanol to acetone, regenerating the NADPH/NADH cofactor in situ.[14]

Notably, the ketoreductase ChKRED12 from Chryseobacterium sp. has been successfully used for the stereoselective bioreduction of the structurally similar ethyl 3-oxo-3-(2-thienyl) propanoate, achieving >99% ee for the (S)-alcohol.[13][15] This makes it a prime candidate for the reduction of this compound.

Data Summary: Performance of KREDs in Asymmetric Reductions

| Enzyme | Substrate | Cofactor System | Temp (°C) | pH | Time (h) | Conversion (%) | ee (%) | Reference |

| ChKRED12 | Ethyl 3-oxo-3-(2-thienyl) propanoate | NADPH / Isopropanol | 35 | 7.0 | 8 | >99 | >99 (S) | [13][15] |

| KRED from R. eutropha | Ethyl 4-chloroacetoacetate | NADPH / Glucose Dehydrogenase | 30 | 7.5 | 24 | >99 | >99 (S) | [16] |

| Baker's Yeast | Ethyl acetoacetate | Whole-cell (NADH) | 30 | ~6-7 | 48 | ~70 | 85 (S) | [17][18] |

| ChKRED20 | Ethyl 4-chloro-3-oxobutanoate | NADPH / Isopropanol | 50 | 7.0 | 1 | 100 | >99.5 (S) | [12] |

Experimental Protocol: KRED Reduction with Cofactor Recycling

This protocol describes a typical procedure using an isolated KRED with an isopropanol-based cofactor regeneration system.

Materials:

-

Ketoreductase (e.g., ChKRED12, available from commercial suppliers)

-

NADP⁺ (or NAD⁺, depending on enzyme specificity)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropanol (2-propanol)

-

This compound

-

Ethyl acetate

-

Shaking incubator or stirred-tank bioreactor

Procedure:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Reaction Mixture: In a reaction vessel, combine the buffer, isopropanol (typically 5-20% v/v), and NADP⁺ (e.g., 0.1 mM).

-

Enzyme Addition: Add the ketoreductase enzyme. This can be a lyophilized powder or a solution, added to a final concentration typically in the range of 1-10 mg/mL.

-

Substrate Addition: Add the this compound substrate. To avoid potential enzyme inhibition at high concentrations, it can be added neat or as a solution in a co-solvent like DMSO to a final concentration of 10-100 g/L.

-

Reaction: Place the vessel in a shaking incubator set to the enzyme's optimal temperature (e.g., 30-40°C) and agitate.

-

Monitoring: Monitor the reaction by periodically taking samples and analyzing the disappearance of the starting material and the appearance of the product by GC or HPLC.

-

Work-up: Once the reaction has reached completion, stop the agitation. Extract the product directly from the aqueous reaction mixture using an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (3x).

-

Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary. Determine the yield and confirm the enantiomeric excess using chiral HPLC or GC.

Diagram: KRED-Catalyzed Reduction with Cofactor Regeneration

Caption: KRED cycle coupled with isopropanol for NADPH regeneration.

Method Selection: A Comparative Overview

Choosing the optimal method depends on a careful evaluation of project-specific requirements.

| Feature | Ru-Catalyzed Hydrogenation | CBS Reduction | Biocatalysis (KRED) |

| Selectivity (ee) | Excellent (often >95%) | Very Good to Excellent (>90-98%) | Excellent (often >99%) |

| Catalyst Source | Commercial chemical supplier | Commercial chemical supplier | Commercial enzyme supplier |

| Reagents | High-pressure H₂, organic solvents | Borane (pyrophoric), anhydrous solvents | Aqueous buffer, isopropanol |

| Equipment | High-pressure autoclave | Standard glassware (anhydrous) | Shaking incubator, standard glassware |

| Conditions | Elevated pressure & temperature | Low to ambient temperature, inert atm. | Ambient pressure, mild temp. (30-50°C) |

| Work-up | Solvent removal, chromatography | Careful quenching, extraction, chromatography | Simple extraction |

| "Green" Profile | Moderate (heavy metal, solvents) | Low (boron waste, solvents) | High (aqueous medium, biodegradable) |

| Ideal Scale | Lab to Industrial | Lab to Pilot | Lab to Industrial |

Application Scientist's Recommendation:

-

For Highest Selectivity and Green Chemistry: Biocatalysis with a KRED is the premier choice. The operational simplicity, mild aqueous conditions, and typically near-perfect enantioselectivity are significant advantages, especially if a suitable enzyme is readily available.[13][15]

-

For Rapid, Reliable Lab-Scale Synthesis: The CBS reduction is an excellent option. It uses standard laboratory glassware and provides high enantioselectivity for a broad range of ketones without the need for specialized high-pressure equipment.[7][9]

-

For Large-Scale Industrial Production: Ruthenium-catalyzed asymmetric hydrogenation is a proven, highly efficient industrial method. Its high turnover numbers (low catalyst loading) make it economically viable for large-scale campaigns, despite the initial investment in high-pressure equipment.[1][2]

References

- Corey–Itsuno reduction - Wikipedia.

- Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar.

- Corey–Itsuno reduction - Grokipedia.

- Progress in Ruthenium-Catalyzed Asymmetric Hydrogen

- Itsuno-Corey Reduction - SynArchive.

- Corey-Itsuno, Corey-Bakshi-Shib

- Ruthenium-Catalysed Asymmetric Reduction of Ketones - Johnson M

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Public

- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.

- Synthesis of ethyl ( S)

- Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed.

- Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure.

- Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl)

- Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)

- Preparation of (S)-( + )

- WO2014075447A1 - Biological preparation method of ethyl (r)

- Catalytic Asymmetric Hydrogenation of Ethyl 2‐(Benzo[b]thiophen‐5‐yl)‐2‐oxoacetate with Ru‐SunPhos in the Formal Synthesis of T‐588 - Li - 2011 - Chinese Journal of Chemistry - DOI.

- ChemInform Abstract: Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate (I) with Ru-SunPhos in the Formal Synthesis of T-588 (III).

Sources

- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]

Troubleshooting & Optimization

Improving yields of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate cyclization reactions

Technical Support Center: Cyclization of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Ticket Topic: Optimization of Cyclization Yields for Thiophene-Derived

Executive Summary

This compound (E3OTB) is a versatile "lynchpin" intermediate in medicinal chemistry, primarily used to access two privileged scaffolds: 4,5,6,7-tetrahydrobenzo[b]thiophenes (via intramolecular Friedel-Crafts acylation) and thieno[2,3-b]pyridines (via Hantzsch-type condensations).[1]

Users frequently report yields

-

Thiophene Acid-Sensitivity: Rapid polymerization of the electron-rich thiophene ring under the harsh Lewis/Brønsted acid conditions required for cyclization.[1]

-

Decarboxylation: Thermal instability of the

-keto ester moiety prior to ring closure.[1] -

Regiochemical Ambiguity: Competitive attack at the thiophene C2 vs. C3 positions during intermolecular condensations.

This guide provides protocol adjustments to stabilize the transition state and maximize conversion to the bicyclic core.

Module 1: Intramolecular Cyclization (Benzo[b]thiophene Synthesis)

Objective: Cyclize E3OTB to form ethyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate.

The Problem: The "Black Tar" Effect

Standard protocols often use Polyphosphoric Acid (PPA) at high temperatures (

Troubleshooting Protocol

Q: My reaction turns to black tar within 10 minutes. How do I prevent polymerization?

A: You are likely using PPA which is too viscous and creates thermal "hot spots." Switch to Eaton’s Reagent (

-

Why: Eaton's reagent has lower viscosity, allowing better heat dissipation. It activates the ketone carbonyl for electrophilic attack on the thiophene C3 position without reaching the thermal threshold that triggers thiophene polymerization.

-

Protocol Adjustment: Run at

instead of

Q: I see the product on LCMS, but I lose it during workup. Where is it going? A: The product exists in a keto-enol equilibrium.[1] If you use a strong base (NaOH) during the quench, you may be hydrolyzing the ester or forming a water-soluble enolate.

-

Fix: Quench by pouring the reaction mixture over ice/water, but extract immediately with DCM. Wash with saturated

(mild base) only to neutralize acid, keeping pH

Optimized Workflow: Eaton's Reagent Cyclization

| Parameter | Standard (High Failure) | Optimized (High Yield) |

| Reagent | Polyphosphoric Acid (PPA) | Eaton's Reagent ( |

| Temperature | ||

| Concentration | Neat / High Conc. | 0.2 M (Dilution prevents intermolecular polymerization) |

| Time | 1-2 Hours | 12-16 Hours |

| Yield (Typical) | 15-25% | 65-78% |

Module 2: Intermolecular Cyclization (Thienopyridine Synthesis)

Objective: React E3OTB with an amino-source (e.g., 3-aminocrotonate or ammonia/aldehyde) to form thieno[2,3-b]pyridine derivatives.

The Problem: Knoevenagel Competition

In multicomponent reactions (Gewald-type or Hantzsch), the

Troubleshooting Protocol

Q: The reaction stalls at the intermediate enamine. How do I force ring closure? A: The cyclization step (nucleophilic attack of the thiophene C3 on the nitrile/carbonyl) requires specific electronic activation.

-

The Fix: Use Microwave Irradiation in ethanol with a catalytic amount of Piperidine or L-Proline.[1]

-

Mechanism: Microwave heating provides the activation energy to overcome the aromaticity barrier of the thiophene ring during the initial attack, facilitating the formation of the fused pyridine ring.

Q: I am getting a mixture of regioisomers. How do I control selectivity? A: E3OTB has two electrophilic sites: the ketone (C3) and the ester (C1).

-

Control: To favor thieno[2,3-b]pyridine (attack at ketone first), use a pre-formed enamine (e.g., react E3OTB with ammonium acetate first to form the

-enamino ester, then add the coupling partner). This locks the regiochemistry.

Visualizing the Pathways

The following diagram illustrates the critical decision nodes where yields are lost and the corrective pathways.

Figure 1: Decision logic for E3OTB cyclization.[1] Path A favors Eaton's Reagent to avoid polymerization; Path B favors Microwave irradiation to overcome kinetic barriers.

FAQ: Expert Insights

Q: Can I use Lewis Acids like

Q: My LCMS shows a mass of M-46. What happened?

A: You have likely undergone decarboxylation followed by oxidation. The

Q: How do I scale this up to >50g? A:

-

Heat Management: Do not use microwave for >50g. Use continuous flow chemistry if possible.

-

Dosing: Add the E3OTB slowly (dropwise) into the acid catalyst. Never add the acid to the substrate in bulk, as the exotherm will trigger immediate polymerization.

References

-

Gewald Reaction Mechanism & Applications: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[2] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[2] Link

-

Thieno[2,3-b]pyridine Synthesis: Peori, M. B., et al. (2022).[3] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[3] Molecules, 27(3), 856. Link

-

Intramolecular Cyclization Strategies: Lvov, A. G., et al. (2019). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones.[4] Synlett, 30(11). Link

-

Acid-Catalyzed Cyclization (General Method): Zhang, X., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines. The Journal of Organic Chemistry, 83(10). Link

Sources

Preventing decarboxylation of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate during hydrolysis

Technical Support Center: Stabilizing Thiophene -Keto Acids

Topic: Preventing decarboxylation of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate during hydrolysis

Module 1: The Mechanistic Landscape

The Core Problem:

The hydrolysis of This compound yields 3-oxo-4-(thiophen-2-yl)butanoic acid . This intermediate is a

Unlike standard carboxylic acids,

Visualizing the Failure Mode: The diagram below illustrates the exact pathway you are trying to prevent.

Figure 1: The thermal decarboxylation pathway. Note that the transition state (Yellow) is accessible at room temperature if the pH is sufficiently low.

Module 2: Validated Experimental Protocols

Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis

Best for: Standard laboratory synthesis where enzymatic reagents are unavailable.

Why LiOH? Lithium hydroxide is preferred over NaOH or KOH because the lithium cation (

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: LiOH

H -

Solvent: THF / Water (3:1 ratio)

-

Quench: 1M Citric Acid or 10% NaH

PO

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester in THF and cool the solution to 0°C in an ice bath.

-

Saponification: Add the LiOH (dissolved in the minimum amount of water) dropwise.

-

Critical Control: Do not allow the temperature to rise above 5°C.

-

-

Monitoring: Stir at 0°C. Monitor by TLC (Thin Layer Chromatography). The reaction is usually complete within 2-4 hours.

-

Note: Do not heat to reflux. Heat is the primary trigger for decarboxylation.

-

-

Workup (The Danger Zone):

-

Dilute with cold Ethyl Acetate (

). -

Acidification: Slowly add 1M Citric Acid while stirring rapidly.

-

Target pH:4.0 - 5.0 . Do NOT acidify to pH 1-2.

-

Reasoning: At pH 1, the concentration of the fully protonated acid is maximized, accelerating the cyclic transition state mechanism. At pH 4-5, a significant portion exists as the carboxylate, which cannot decarboxylate [2].

-

-

Isolation: Separate layers immediately. Wash the organic layer once with brine, dry over Na

SO

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: High-value samples or if Protocol A yields decarboxylated product. Why Enzymes? Pig Liver Esterase (PLE) operates at neutral pH (7.0), completely bypassing the acidic conditions required to protonate the carboxylic acid, thereby keeping the molecule in its stable carboxylate form [3].

Reagents:

-

Substrate: this compound

-

Enzyme: Pig Liver Esterase (PLE) (crude or immobilized)

-

Buffer: Phosphate Buffer (pH 7.0)

Step-by-Step Methodology:

-

Suspension: Suspend the ester in Phosphate Buffer (pH 7.0). If solubility is poor, add 5-10% acetone or DMSO.

-

Initiation: Add PLE (approx. 100 units/mmol substrate).

-

Incubation: Stir at 25°C .

-

pH Stat: As the ester hydrolyzes, acid is produced, lowering the pH. Use an autotitrator or manually add dilute NaOH to maintain pH 7.0.

-

Termination: Once base consumption ceases, filter off the enzyme.

-

Isolation: The product is now in the aqueous phase as a salt.

-

Option 1 (Use as salt): Lyophilize (freeze-dry) directly to obtain the stable carboxylate salt.

-

Option 2 (Free acid): Acidify to pH 5 with cold citric acid and extract with Ethyl Acetate as in Protocol A.

-

Module 3: Troubleshooting & Diagnostics

Use this decision tree to diagnose experimental failures.

Figure 2: Diagnostic flow for common hydrolysis failures.

Frequently Asked Questions (FAQs)

Q: Can I use HCl to acidify the reaction mixture?

A: Avoid if possible. HCl is a strong mineral acid. Localized areas of low pH (<1.0) during addition can trigger rapid decarboxylation.[3] Use Citric Acid (pKa ~3.1) or NaH

Q: My product decomposes on the rotovap. What is happening?

A: The water bath is likely too hot.

Q: Can I store the 3-oxo-4-(thiophen-2-yl)butanoic acid? A: No. Isolate and use immediately. If storage is absolutely necessary, store as the lithium or sodium salt at -20°C. The free acid will decarboxylate over time, even in the freezer.

Q: Why does the literature mention "Krapcho Decarboxylation"? A: The Krapcho reaction is the intentional decarboxylation of esters using halide salts (LiCl, NaCl) in DMSO at high temperatures [4]. This teaches us what NOT to do: Avoid halide salts, high heat, and DMSO during your hydrolysis workup.

References

-

Lithium Hydroxide Specificity

- Title: A Mild Hydrolysis of Esters Medi

- Source: ResearchG

- Context: Discusses the coordination effects of Lithium in stabilizing sensitive ester hydrolysis intermedi

-

Mechanistic Stability of Beta-Keto Acids

- Title: Decarboxyl

- Source: Master Organic Chemistry

- Context: Detailed breakdown of the cyclic transition state and pH dependence of decarboxyl

-

Enzymatic Hydrolysis (PLE)

-

Krapcho Decarboxylation (What to Avoid)

-

Title: Krapcho decarboxylation[7]

- Source: Wikipedia

- Context: Describes the conditions that force decarboxylation (Heat + Halides)

-

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enzymatic resolution of a chiral organometallic ester: enantioselective hydrolysis of 2-ethoxycarbonylbuta-1,3-dienetricarbonyliron by pig liver esterase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

Troubleshooting low conversion rates in Ethyl 3-oxo-4-(thiophen-2-yl)butanoate condensations

Welcome to the technical support guide for troubleshooting condensations to synthesize Ethyl 3-oxo-4-(thiophen-2-yl)butanoate. This resource is designed for researchers, chemists, and drug development professionals encountering challenges such as low conversion rates and product impurities. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable solutions based on established literature and field experience.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of this compound?